molecular formula C24H26N2O4S B7692682 N-(4-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide

N-(4-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide

Cat. No.: B7692682
M. Wt: 438.5 g/mol
InChI Key: VYMLPAWHYNRVCE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide is a complex organic compound characterized by its unique structural features This compound contains a methoxyphenyl group, a phenylethylsulfamoyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxyaniline with 3-bromopropanoic acid to form an intermediate, which is then reacted with 4-[(2-phenylethyl)sulfamoyl]phenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2,2-dimethylpropanamide
  • N-(4-methoxyphenyl)-2-methylpropanamide
  • N-(4-methoxyphenyl)-propanamide

Uniqueness

N-(4-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide is unique due to the presence of both a methoxyphenyl and a phenylethylsulfamoyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-30-22-12-10-21(11-13-22)26-24(27)16-9-20-7-14-23(15-8-20)31(28,29)25-18-17-19-5-3-2-4-6-19/h2-8,10-15,25H,9,16-18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMLPAWHYNRVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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